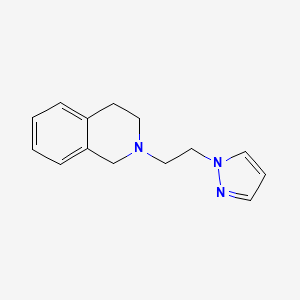

2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

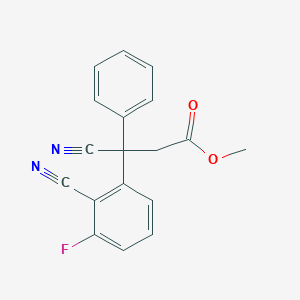

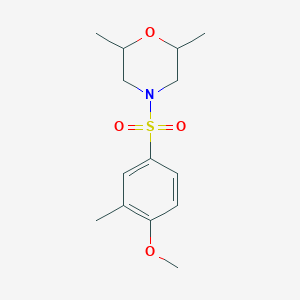

The compound “2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline” is a heterocyclic compound . It has an empirical formula of C10H17N3 and a molecular weight of 179.26 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles, which are part of the compound’s structure, are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The SMILES string representation of the compound isC1CCC (CCn2cccn2)NC1 . Physical and Chemical Properties Analysis

The compound is a solid . It has an empirical formula of C10H17N3 and a molecular weight of 179.26 . The InChI key for the compound isQDMVKNSVSMEHPF-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Ultrasound-assisted Synthesis in Medicinal Chemistry

Research demonstrates that compounds containing pyrazole and quinoline, similar to the structure of 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline, can be synthesized efficiently using ultrasound-assisted methods. These compounds have been found to possess significant antimicrobial properties, with certain derivatives showing potent activity against bacterial and fungal strains. Additionally, some of these compounds exhibit moderate antioxidant activity (Prasath et al., 2015).

Applications in Organic Synthesis

In another study, a method involving rhodium-catalyzed annulation was used to create pyrano[4,3,2-ij]isoquinoline derivatives. This process features dual ortho-C-H functionalization and dual cyclization in a single step. These compounds were further investigated for their optoelectronic properties, demonstrating their potential use in materials science (Wu et al., 2018).

Advances in Cycloaddition Reactions

A novel approach to generate pyrazolo[5,1-a]isoquinolines via 1,3-dipolar cycloaddition reaction has been developed. This method allows for the selective synthesis of different pyrazolo[5,1-a]isoquinoline derivatives by varying the base and reaction conditions. This advancement highlights the versatility of these compounds in synthetic organic chemistry (Zhao et al., 2016).

Role in Heterocyclic Chemistry

Studies have explored the use of 2-(2-bromophenyl)ethyl groups, related to the queried compound, as building blocks in radical cyclisation reactions. These reactions are used to synthesize tri- and tetra-cyclic heterocycles, proving the compound's significance in the creation of complex molecular architectures (Allin et al., 2005).

Photolysis and Pyrolysis in Isoquinoline Derivatives

Research on the photolysis and pyrolysis of compounds related to this compound shows complex reaction pathways. These studies contribute to understanding the chemical behavior under different conditions, which is crucial for developing new synthetic strategies and understanding reaction mechanisms (Singh & Prager, 1992).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline are currently unknown. The compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological effects . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological effects . .

Propiedades

IUPAC Name |

2-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-5-14-12-16(9-6-13(14)4-1)10-11-17-8-3-7-15-17/h1-5,7-8H,6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWIWQVHDJOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)

![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)

![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)